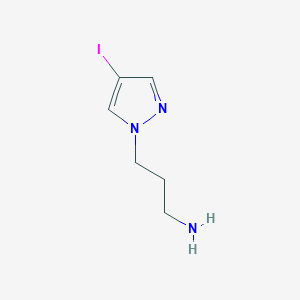

3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. wisdomlib.org This structural motif is considered a "privileged structure" because it is found in a wide array of compounds with significant biological activities. nih.gov The pyrazole nucleus is a key component in numerous approved drugs, showcasing its versatility in interacting with various biological targets. bohrium.comnih.gov

The broad spectrum of pharmacological activities associated with pyrazole derivatives includes:

Anti-inflammatory effects : Many pyrazole derivatives have been developed as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov For instance, celecoxib, a selective COX-2 inhibitor, features a pyrazole core. nih.gov

Anticancer properties : Researchers have synthesized numerous pyrazole-containing compounds that exhibit potent anticancer activity against various cell lines. tandfonline.comresearchgate.net

Antimicrobial and Antiviral Activity : Pyrazoles are investigated for their effectiveness against a range of pathogens, including bacteria, fungi, and viruses. wisdomlib.orgresearchgate.net

Neuroprotective and Anticonvulsant Roles : Certain pyrazole derivatives have shown potential in treating neurological disorders. nih.govresearchgate.net

The significance of pyrazoles stems from their unique electronic properties and their ability to act as scaffolds for creating diverse molecular architectures through substitution at various positions on the ring. nih.gov This adaptability allows chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with specific biological targets. nih.govresearchgate.net

Importance of Functionalized Propanamine Linkers in Molecular Design

The propan-1-amine linker offers several advantages:

Versatility in Synthesis : The terminal primary amine (–NH2) is a key functional handle. It can readily participate in a wide range of chemical reactions, such as amide bond formation, reductive amination, and urea (B33335) formation, allowing it to be easily connected to other molecules, surfaces, or biomolecules.

Modulation of Physicochemical Properties : The three-carbon chain provides a degree of flexibility and spacing between the pyrazole core and any attached moiety. This spacing can be critical for achieving the optimal orientation for binding to a biological target. nih.govnih.gov

Role in Bifunctional Molecules : In modalities like Proteolysis Targeting Chimeras (PROTACs), linkers connect a target-binding element to a ligand for an E3 ubiquitin ligase. Mono-Boc protected diamines are among the most popular linkers for this purpose, highlighting the importance of the amine functional group in this advanced therapeutic strategy. enamine.net

The combination of a heterocyclic core with a propanamine linker is a common strategy in medicinal chemistry to create compounds with desired biological activities. For example, derivatives of 3-(1H-pyrazol-1-yl)-N-propananilide have been synthesized and evaluated for their neuroprotective potential. turkjps.org

Rationale for Investigating Iodine-Substituted Pyrazole-Amine Scaffolds

The introduction of a halogen atom, such as iodine, onto a molecular scaffold is a powerful strategy in chemical and pharmaceutical research. The iodine substituent at the 4-position of the pyrazole ring in 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine is not merely an inert placeholder but an active contributor to the molecule's potential utility.

Key reasons for incorporating iodine include:

Synthetic Handle for Cross-Coupling Reactions : The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. This allows for the straightforward introduction of a wide variety of substituents at the 4-position of the pyrazole ring, enabling the rapid generation of a library of diverse compounds for screening.

Modulation of Electronic Properties : Iodine is the most polarizable of the stable halogens and can influence the electronic environment of the pyrazole ring through both inductive and resonance effects. This can modulate the binding affinity of the molecule to its target.

Use in Radio-imaging : Radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I) are widely used in medical imaging (SPECT and PET) and radiotherapy. A non-radioactive iodine-substituted precursor molecule can be used to synthesize a radiolabeled version for diagnostic or therapeutic applications.

Formation of Halogen Bonds : The iodine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a biological target. This interaction can contribute to the binding affinity and selectivity of the compound.

The synthesis of 4-iodopyrazoles is a well-established process, often achieved by direct iodination of the pyrazole ring using reagents like N-iodosuccinimide (NIS) or elemental iodine with an oxidant. researchgate.net This accessibility makes iodine-substituted pyrazoles valuable intermediates. researchgate.net

Overview of Research Trajectories for 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine and Related Structures

While specific academic literature on 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine is sparse, the research trajectories for this compound can be inferred from studies on structurally related molecules. The molecule is primarily viewed as a versatile chemical building block.

Potential research directions include:

Intermediate for Kinase Inhibitors : Many kinase inhibitors feature a substituted pyrazole core. The 4-iodo-1H-pyrazole moiety is a key intermediate in the synthesis of complex molecules like Crizotinib and Ruxolitinib, which are used in cancer therapy. researchgate.net The title compound could serve as a precursor to novel inhibitors where the propanamine linker is used to attach other pharmacophores or solubilizing groups.

Fragment-Based Drug Discovery (FBDD) : The compound itself could be used as a fragment in FBDD screening campaigns. Its components—a heterocycle capable of hydrogen bonding, a flexible linker, and a halogen for potential halogen bonding—make it an attractive candidate for identifying initial, low-affinity binders to a protein target.

Development of Radioligands : As mentioned, the iodine atom can be replaced with a radioisotope. The propanamine tail could be functionalized to enhance targeting to specific tissues or cell types, making the resulting radiolabeled molecule a candidate for PET or SPECT imaging.

Synthesis of Novel Bifunctional Molecules : The terminal amine provides a convenient point of attachment for creating PROTACs or other bifunctional molecules. The iodo-pyrazole core would serve as the warhead binding to the protein of interest, with the potential for further modification at the iodine position to optimize binding.

Research on analogous compounds supports these trajectories. For example, 3-(4-methoxy-1H-pyrazol-1-yl)propan-1-amine, which differs only by the substituent at the 4-position, is noted as a versatile intermediate for synthesizing kinase inhibitors and other bioactive molecules. Similarly, 4-(4-iodo-1H-pyrazol-1-yl)piperidine is a crucial intermediate, demonstrating the value of the iodo-pyrazole scaffold. researchgate.netuni.lu The synthesis of related iodo-pyrazolo-pyrimidines has also been detailed, further emphasizing the role of such compounds as foundational materials in medicinal chemistry. sigmaaldrich.comnih.gov

Data Tables

Table 1: Physicochemical Properties of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine and Related Compounds Data for the primary compound is estimated or derived from database entries, while data for related compounds is from published sources for comparison.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine | C₆H₁₀IN₃ | 267.07 | Pyrazole, Propanamine Linker, Iodine Substituent |

| 3-(4-methoxy-1H-pyrazol-1-yl)propan-1-amine | C₇H₁₃N₃O | 155.20 | Pyrazole, Propanamine Linker, Methoxy Substituent |

| 4-(4-iodo-1H-pyrazol-1-yl)piperidine researchgate.netuni.lu | C₈H₁₂IN₃ | 277.10 | Pyrazole, Piperidine Linker, Iodine Substituent |

| 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine sigmaaldrich.comnih.gov | C₅H₄IN₅ | 261.02 | Fused Pyrazolo-pyrimidine, Iodine Substituent |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-iodopyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10IN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1-3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUOJJAOGMRURQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCN)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 4 Iodo 1h Pyrazol 1 Yl Propan 1 Amine

Retrosynthetic Analysis of the 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine Core

Pathway A involves the disconnection of the N-alkyl bond first. This approach identifies 4-iodopyrazole (B32481) as a key intermediate. This intermediate would then be coupled with a suitable three-carbon synthon carrying a protected amine, such as N-(3-halopropyl)phthalimide. The final step would be the deprotection of the amine.

Pathway B prioritizes the disconnection of the C-I bond. This route begins with the synthesis of the N-alkylated side chain on a non-iodinated pyrazole (B372694) ring, yielding 3-(1H-pyrazol-1-yl)propan-1-amine. uni.lu The subsequent and final step would be the regioselective iodination of this intermediate at the C-4 position.

Both strategies rely on the robust and predictable chemistry of the pyrazole ring system, particularly the synthesis of the crucial 4-iodopyrazole precursor.

Synthetic Routes to 4-Iodopyrazole Precursors

The synthesis of 4-iodopyrazole is a critical step in many synthetic approaches to functionalized pyrazoles. nih.gov Various methods have been developed, ranging from direct electrophilic iodination to cyclization reactions that build the iodinated ring from acyclic precursors.

Electrophilic Iodination of Pyrazole Derivatives

Direct iodination at the C-4 position of the pyrazole ring is the most common and straightforward approach. The C-4 position is electronically rich and susceptible to electrophilic attack. uni.lu A variety of iodinating systems have been developed to achieve this transformation with high regioselectivity and yield.

One effective method involves the use of elemental iodine (I₂) in the presence of an oxidant. Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a mild and efficient oxidant for this purpose, affording 4-iodopyrazoles in a highly regioselective manner when reacted with I₂ in acetonitrile. nih.govresearchgate.netsigmaaldrich.comchemicalbook.com Another "green" approach utilizes hydrogen peroxide as the oxidant in water, which generates water as the only by-product. rsc.org Other common iodinating reagents include N-iodosuccinimide (NIS), which can be effective in acidic media. chemicalbook.com

| Reagent System | Solvent | Key Features | Yield | Citations |

| I₂ / Ceric Ammonium Nitrate (CAN) | Acetonitrile | High regioselectivity for C-4 iodination. | Good to Excellent | nih.govsigmaaldrich.comchemicalbook.com |

| I₂ / Hydrogen Peroxide (H₂O₂) | Water | Green methodology with water as the only by-product. | Good to Excellent | rsc.org |

| N-Iodosuccinimide (NIS) | Acidic Media (e.g., H₂SO₄) | Effective for a range of pyrazole substrates. | Good | chemicalbook.com |

| I₂ / HIO₃ | Acetic Acid / CCl₄ | Efficient system for various pyrazoles, avoiding toxic waste. | Good | chemicalbook.com |

| ICl / Li₂CO₃ | N/A | Used for iodination of 1-acyl-5-hydroxy-4,5-dihydropyrazoles. | N/A |

Transition-Metal-Catalyzed Iodination of Pyrazoles

While transition-metal-catalyzed cross-coupling reactions utilizing pre-functionalized iodopyrazoles are widespread, the direct transition-metal-catalyzed C-H iodination of pyrazoles is less common. However, some methods have been explored. Copper-catalyzed protocols, for instance, have been developed for various pyrazole functionalizations. More frequently, the focus is on the utility of the resulting 4-iodopyrazoles in subsequent palladium- or copper-catalyzed C-N, C-O, or C-C bond-forming reactions, such as Suzuki-Miyaura and Sonogashira couplings. nih.govsigmaaldrich.comchemicalbook.com The high utility of 4-iodopyrazoles as substrates in these powerful reactions is a primary driver for their synthesis. nih.gov

Cyclization Reactions Leading to 4-Iodopyrazoles

An alternative to functionalizing a pre-existing pyrazole ring is to construct the 4-iodopyrazole scaffold directly from acyclic precursors. This approach offers excellent control over the substitution pattern. A notable method is the electrophilic cyclization of α,β-alkynic hydrazones. uni.lu In this strategy, α,β-alkynic hydrazones, prepared from the condensation of propargyl aldehydes or ketones with hydrazines, are treated with molecular iodine. uni.lu This treatment induces a cyclization cascade that directly yields 4-iodopyrazole derivatives in moderate to good yields. This method is significant as it allows for the direct synthesis of 4-iodopyrazoles from acyclic starting materials for the first time.

Another approach involves the reaction of 2-alkyn-1-ones to form 1-acyl-5-hydroxy-4,5-dihydropyrazoles, which can then undergo a dehydration and iodination sequence using reagents like iodine monochloride (ICl) to furnish 1-acyl-4-iodo-1H-pyrazoles.

Regioselective Synthesis of Iodinated Pyrazole Scaffolds

Achieving regioselectivity is paramount in pyrazole synthesis. For iodination, the C-4 position is generally the most nucleophilic and therefore the primary site of electrophilic attack. uni.lu However, the choice of reagents and reaction conditions can influence the outcome, particularly when other positions are available for substitution.

For instance, in the synthesis of 1-aryl-3-CF₃-1H-pyrazoles, a clear divergence in regioselectivity is observed. sigmaaldrich.comchemicalbook.com The use of ceric ammonium nitrate (CAN) with elemental iodine directs iodination exclusively to the C-4 position. sigmaaldrich.comchemicalbook.com In contrast, treating the same pyrazole substrate with n-butyllithium (n-BuLi) to form the lithium pyrazolide, followed by quenching with iodine, results in the exclusive formation of the 5-iodo derivative. sigmaaldrich.comchemicalbook.com This highlights the power of synthetic methodology to control the placement of the iodo substituent based on whether the reaction proceeds via an electrophilic substitution or a directed metallation-iodination pathway. The development of such regioselective protocols is crucial for creating specific isomers needed for targeted applications.

Introduction of the Propan-1-amine Side Chain

The final key transformation is the attachment of the propan-1-amine side chain to the N-1 position of the pyrazole ring. This is typically achieved via N-alkylation of the pyrazole heterocycle. Following the logic of Pathway A from the retrosynthetic analysis, the 4-iodopyrazole intermediate is alkylated.

A standard and effective method for this transformation involves reacting 4-iodopyrazole with an N-protected 3-halopropane, such as N-(3-bromopropyl)phthalimide or N-(3-chloropropyl)phthalimide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base, such as potassium carbonate (K₂CO₃), to deprotonate the pyrazole nitrogen. researchgate.net This nucleophilic substitution reaction forms the N-C bond. The phthalimide (B116566) protecting group is crucial as it prevents the amine from competing as a nucleophile and undergoing side reactions.

The subsequent removal of the phthalimide group is commonly achieved by hydrazinolysis—reacting the intermediate with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. This cleaves the protecting group to liberate the primary amine, yielding the final target molecule, 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine. This sequence of N-alkylation followed by deprotection is a robust and widely used strategy for installing aminoalkyl side chains on nitrogen-containing heterocycles. An analogous process has been used in the synthesis of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, where the iodinated heterocycle is alkylated with isopropylbromide. researchgate.net

N-Alkylation Strategies for Pyrazole-Amine Conjugation

The introduction of the propan-1-amine side chain onto the 4-iodopyrazole core is a critical transformation that can be achieved through several N-alkylation strategies. A common and direct approach involves the reaction of 4-iodo-1H-pyrazole with a suitable three-carbon electrophile bearing a protected or masked amine functionality.

A typical reaction would involve the deprotonation of the pyrazole nitrogen with a base, followed by nucleophilic attack on an alkyl halide, such as 1-bromo-3-chloropropane (B140262) or a similar bifunctional reagent. The choice of base and solvent is crucial for achieving high regioselectivity and yield. The use of a protected amine, such as a phthalimide or a Boc-protected amine, on the alkylating agent is essential to prevent side reactions. The protecting group can then be removed in a subsequent step to furnish the desired primary amine.

Alternative alkylating agents could include 3-halopropan-1-ol, where the hydroxyl group is later converted to an amine, or 3-halopropanenitrile, where the nitrile is reduced to the amine. The direct alkylation with 3-aminopropan-1-ol derivatives can also be considered, potentially utilizing chelation strategies to achieve selective N-alkylation. For instance, the use of 9-borabicyclo[3.3.1]nonane (9-BBN) has been shown to facilitate selective mono-N-alkylation of 3-amino alcohols. organic-chemistry.org

A study on the direct preparation of N-substituted pyrazoles from primary amines highlights a method that could be adapted for this synthesis, offering a more streamlined approach compared to traditional multi-step methods. acs.org This involves reacting the primary amine with a 1,3-diketone and an aminating reagent. acs.org

Table 1: Comparison of Potential N-Alkylation Strategies

| Strategy | Alkylating Agent | Protecting Group | Key Considerations |

|---|---|---|---|

| Direct Alkylation | 1-Halo-3-propylamine derivative | Phthalimide, Boc | Requires subsequent deprotection step. |

| Two-Step Conversion | 3-Halopropan-1-ol | None | Requires conversion of the hydroxyl group to an amine. |

| Nitrile Reduction Route | 3-Halopropanenitrile | None | The nitrile group is a stable precursor to the amine. |

Formation of the Propyl Linker via Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine in a single synthetic operation. mdpi.comnih.govbeilstein-journals.org These reactions combine three or more starting materials in a one-pot fashion to form a product that contains portions of all the initial reactants. mdpi.comnih.gov

For the synthesis of the target compound, a hypothetical MCR could involve the reaction of a hydrazine source, a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring, and a third component that introduces the iodo-substituent and the propyl-amine linker. For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl has been used to synthesize pyrazole derivatives in water, suggesting the potential for aqueous MCRs in this context. preprints.orglongdom.org

While a specific MCR for the direct synthesis of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine is not explicitly documented, the principles of MCRs in pyrazole synthesis are well-established. mdpi.comnih.gov The development of such a reaction would represent a significant advancement in the efficient production of this compound.

Amine Precursor Incorporation and Reduction Methodologies

A robust strategy for the synthesis of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine involves the incorporation of a precursor to the amine group, which is then converted to the final primary amine in the last step. The most common and reliable precursor is a nitrile group (-CN).

The synthesis would proceed by N-alkylating 4-iodo-1H-pyrazole with a 3-halopropanenitrile. The resulting 3-(4-iodo-1H-pyrazol-1-yl)propanenitrile can then be reduced to the desired primary amine. Several reducing agents are effective for this transformation. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that readily converts nitriles to primary amines. libretexts.orgyoutube.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup. libretexts.orgyoutube.com

Catalytic hydrogenation is another widely used method for nitrile reduction. libretexts.org This involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.org This method is often considered "greener" as it avoids the use of stoichiometric metal hydride reagents. libretexts.org Other reducing systems, such as sodium borohydride (B1222165) in the presence of a catalyst or diisopropylaminoborane, have also been reported for nitrile reduction and could be applicable. organic-chemistry.orgresearchgate.net

Table 2: Common Reagents for Nitrile to Primary Amine Reduction

| Reducing Agent | Solvent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | Anhydrous, often at reflux | High reactivity and yield. libretexts.orgyoutube.com | Highly reactive, requires careful handling. |

| Catalytic Hydrogenation (H2/catalyst) | Ethanol, Methanol | Elevated pressure and temperature | Cleaner workup, avoids metal waste. libretexts.org | Requires specialized high-pressure equipment. |

| Sodium Borohydride (with catalyst) | THF, Methanol | Varies with catalyst | Milder than LiAlH4. researchgate.net | May require a co-reagent or catalyst. |

Advanced Synthetic Approaches and Methodological Developments

The synthesis of pyrazole-amine compounds is continually evolving, with a focus on improving efficiency, safety, and environmental sustainability.

Green Chemistry Principles in the Synthesis of Pyrazole-Amine Compounds

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles. thieme-connect.comnih.govjetir.org This includes the use of environmentally benign solvents, such as water, and the development of catalyst-based reactions to minimize waste. thieme-connect.com For instance, the synthesis of pyrazole derivatives has been reported in water using catalysts like cerium oxide/copper oxide nanocomposites. thieme-connect.com Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and energy consumption. mdpi.comresearchgate.net These principles could be applied to various steps in the synthesis of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine, from the pyrazole ring formation to the N-alkylation step. mdpi.comresearchgate.net

Flow Chemistry and Automated Synthesis Techniques

Flow chemistry offers a powerful platform for the synthesis of pyrazoles with improved safety, efficiency, and scalability. rsc.orgmdpi.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.orgmdpi.com This technology is particularly advantageous for handling hazardous intermediates and for optimizing reaction conditions rapidly. A continuous-flow synthesis of 3,5-disubstituted pyrazoles has been demonstrated, showcasing the potential of this technique for the production of the target compound. rsc.org Automated synthesis platforms can further accelerate the discovery and optimization of synthetic routes.

Catalytic Systems for Efficient Bond Formation

The development of efficient catalytic systems is paramount for modern organic synthesis. In the context of synthesizing 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine, catalysis can play a crucial role in key bond-forming steps. For the crucial C-N bond formation in the N-alkylation of the pyrazole ring, copper-catalyzed and palladium-catalyzed methods have been widely reported for the N-arylation and N-alkylation of heterocycles. organic-chemistry.org Ruthenium-catalyzed oxidative C-N coupling has also been shown to be effective for the synthesis of pyrazoles. organic-chemistry.org These catalytic systems often offer milder reaction conditions, higher functional group tolerance, and improved yields compared to traditional methods. Furthermore, transition-metal-free methods for C-N bond formation are also emerging, providing even more sustainable synthetic routes. nih.govacs.org

Chemical Reactivity and Derivatization Pathways of 3 4 Iodo 1h Pyrazol 1 Yl Propan 1 Amine

Transformations Involving the C-I Bond at the Pyrazole (B372694) Moiety

The iodine atom at the C-4 position of the pyrazole ring is an excellent leaving group, making it a versatile handle for introducing new functional groups through various transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

Cross-Coupling Reactions (Suzuki, Sonogashira, Heck) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The C-I bond of the iodopyrazole core is highly susceptible to these transformations, allowing for the introduction of aryl, alkynyl, and alkenyl moieties. The primary amine on the side chain may require protection in some cases to prevent side reactions, though some modern catalytic systems exhibit high functional group tolerance. nih.gov

Suzuki-Miyaura Coupling: This reaction pairs the iodopyrazole with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. libretexts.org It is widely used for the synthesis of biaryl compounds. Studies on related halopyrazoles have shown that even unprotected N-H pyrazoles can undergo Suzuki coupling, suggesting that 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine could be a viable substrate, potentially without the need for amine or pyrazole-NH protection under optimized conditions. nih.gov The reaction of 4-bromopyrazoles with arylboronic acids has been shown to produce 4-aryl pyrazoles in good to very good yields. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrazoles

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 4-Bromopyrazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 °C | 71% | nih.gov |

| 3-Bromopyrazole | 4-Methoxyphenylboronic acid | XPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | 100 °C | 86% | nih.gov |

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the 4-iodopyrazole (B32481) and a terminal alkyne. organic-chemistry.orgyoutube.com It is typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.org The resulting alkynylpyrazoles are valuable intermediates in medicinal chemistry. Research has demonstrated that 4-iodopyrazoles selectively couple with terminal alkynes, such as phenylacetylene, under standard Sonogashira conditions to yield the corresponding 4-(phenylethynyl)pyrazoles in good yields. researchgate.net Copper-free Sonogashira protocols have also been developed and successfully applied to a wide range of substrates, including those with sensitive functional groups. nih.govnih.gov

Table 2: Representative Conditions for Sonogashira Coupling of Iodopyrazoles

| Iodopyrazole Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Temperature | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 5-Chloro-4-iodo-3-methyl-1-phenylpyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 82% | researchgate.net |

| 1-Boc-4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 °C | 95% | researchgate.net |

Heck Reaction: The Heck (or Mizoroki-Heck) reaction creates a C-C bond by coupling the iodopyrazole with an alkene, typically in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is ideal for synthesizing 4-alkenylpyrazoles. Research on 1-protected-4-iodo-1H-pyrazoles shows successful coupling with various alkenes, including acrylates and styrenes. thieme-connect.de The choice of protecting group on the pyrazole nitrogen can influence the reaction yield, with the trityl group proving effective. thieme-connect.de The reaction generally exhibits high stereoselectivity, favoring the formation of the E (trans) isomer. organic-chemistry.orgthieme-connect.de

Table 3: Representative Conditions for Heck Reaction of 4-Iodopyrazoles

| Iodopyrazole Substrate | Alkene Partner | Catalyst System | Base | Solvent | Temperature | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 1-Trityl-4-iodopyrazole | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 80 °C | 95% | thieme-connect.de |

| 1-Trityl-4-iodopyrazole | Styrene | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 80 °C | 44% | thieme-connect.de |

Nucleophilic Aromatic Substitution (SNAr) on the Iodopyrazole Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds, particularly those that are electron-deficient, such as pyrazoles. youtube.com In an SNAr reaction, a nucleophile displaces a leaving group (in this case, iodide) on the aromatic ring. nih.gov The reaction is facilitated by the ability of the pyrazole ring to stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov While SNAr reactions are often enhanced by strong electron-withdrawing groups ortho or para to the leaving group, the inherent electron-deficient nature of the pyrazole ring itself can promote substitution. youtube.comnih.govwashington.edu

A notable example is the copper-catalyzed alkoxylation of 4-iodopyrazoles, where an alcohol acts as the nucleophile to displace the iodide, forming a 4-alkoxypyrazole. This type of C-O bond formation demonstrates the feasibility of SNAr pathways at the C-4 position. Similarly, amine nucleophiles can participate in SNAr reactions, although sometimes requiring directing groups or specific catalysts. rsc.org

Nitrodeiodination and Other Electrophilic Substitution Reactions at C-4

While the C-I bond is an excellent leaving group in nucleophilic and cross-coupling reactions, it can also be replaced through electrophilic substitution, a process known as ipso-substitution. Nitrodeiodination, the replacement of an iodine atom by a nitro group, is a classic example of this reactivity. This reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism, where the nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acids, acts as the electrophile. youtube.commasterorganicchemistry.comyoutube.com

The pyrazole ring is attacked by the electrophile, forming a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). The iodine atom at the point of attack helps to stabilize this intermediate. Subsequent departure of the iodonium (B1229267) ion (I⁺) rather than a proton restores the aromaticity of the ring, resulting in the 4-nitropyrazole derivative. While direct nitration of 4-iodopyrazoles is not extensively documented, the reverse process—iodination of nitropyrazoles—is challenging, and ipso-nitration of iodinated pyrazoles has been proposed as a viable synthetic route to certain nitro-iodopyrazoles. researchgate.net This suggests that the C-I bond is a plausible site for electrophilic attack under strong nitrating conditions.

Reactivity of the Primary Amine Group

The primary amine of the 3-aminopropyl side chain is a potent nucleophile and a convenient site for derivatization. Standard amine chemistry can be readily applied to introduce a wide variety of functional groups.

Acylation, Sulfonylation, and Alkylation Reactions for Amide/Sulfonamide/Amine Derivatives

Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form stable amide derivatives. This is one of the most common derivatization strategies for primary amines. For instance, reacting 3-(1H-pyrazol-1-yl)propan-1-amine with various substituted benzoyl chlorides would yield the corresponding N-benzoylpropanamide derivatives. turkjps.orgmdpi.com

Sulfonylation: The reaction of the primary amine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride, or various arylsulfonyl chlorides) in the presence of a base yields sulfonamides. acs.orgacs.orgscielo.org.mx This reaction is robust and provides access to a class of compounds with significant applications in medicinal chemistry. nih.gov

Alkylation: The primary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Direct alkylation can sometimes lead to over-alkylation, yielding secondary and tertiary amines, but reaction conditions can be controlled to favor the mono-alkylated product.

Table 4: Synthesis of Amide and Sulfonamide Derivatives from Pyrazole-Containing Amines

| Amine Substrate | Reagent | Product Type | Conditions | Yield | Ref |

|---|---|---|---|---|---|

| Substituted anilines | 3-Chloropropionyl chloride, then pyrazole | N-Propananilide | DMF | 30-72% | turkjps.org |

| 2-Phenylethylamine | Pyrazole-4-sulfonyl chloride | Pyrazole-4-sulfonamide | CH₂Cl₂ / DIPEA | Good | acs.org |

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The nucleophilic primary amine readily attacks the electrophilic carbon of isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions. This pathway is a cornerstone for building libraries of bioactive compounds, as the urea and thiourea moieties are recognized pharmacophores that can participate in extensive hydrogen bonding. nih.gov

Alternatively, ureas can be synthesized in a two-step process where the amine is first reacted with an agent like 4-nitrophenyl chloroformate, followed by treatment with ammonia (B1221849) or another amine. semanticscholar.org A wide variety of pyrazole-based ureas and thioureas have been synthesized for their potential pharmacological activities. semanticscholar.orgresearchgate.net

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine |

| 4-Bromopyrazole |

| Phenylboronic acid |

| 3-Bromopyrazole |

| 4-Methoxyphenylboronic acid |

| 4-Iodo-1-tritylpyrazole |

| 5-Chloro-4-iodo-3-methyl-1-phenylpyrazole |

| Phenylacetylene |

| 1-Boc-4-iodopyrazole |

| 4-Iodoacetophenone |

| 1-Trityl-4-iodopyrazole |

| Methyl acrylate |

| Styrene |

| 4-Alkoxypyrazole |

| 4-Nitropyrazole |

| 3-(1H-Pyrazol-1-yl)propan-1-amine |

| 2-Phenylethylamine |

| Pyrazole-4-sulfonyl chloride |

| 4-Sulfonamide phenylhydrazine |

| 4-Nitrophenyl chloroformate |

| Ammonia |

| Palladium(II) acetate |

| Triphenylphosphine |

| Triethyl phosphite |

| SPhos |

| XPhos |

| Palladium(II) chloride |

| Copper(I) iodide |

| Triethylamine |

| Diisopropylamine (DIPA) |

| Sodium carbonate |

| Potassium phosphate |

| Dioxane |

| Dimethylformamide (DMF) |

| Toluene |

| Ethanol |

| Tetrahydrofuran (B95107) (THF) |

| Dichloromethane |

| Pyridine |

| Nitric acid |

| Sulfuric acid |

| Tosyl chloride |

| Mesyl chloride |

| Isocyanate |

Cyclization Reactions Involving the Amine Linker to Form Fused Ring Systems

The propyl-amine side chain of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine offers a versatile anchor for the construction of fused heterocyclic systems. The terminal primary amine (-NH2) can act as a nucleophile, enabling intramolecular or intermolecular cyclization reactions to form novel polycyclic structures. By treating the title compound as a 1,4-dinucleophile (with the N-2 of the pyrazole ring being the second nucleophilic site), it is possible to construct fused seven-membered rings, which are of interest in medicinal chemistry.

A plausible and synthetically valuable transformation is the condensation of the propanamine derivative with 1,3-bielectrophilic reagents, such as β-dicarbonyl compounds or their synthetic equivalents. This reaction leads to the formation of a tetrahydropyrazolo[1,5-a]diazepine ring system. For instance, reaction with an acetylacetone (B45752) derivative would yield a dimethyl-substituted fused diazepine (B8756704) ring. This strategy is analogous to the well-established synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and 1,3-dielectrophiles. nih.gov

The general reaction scheme involves an initial condensation of the primary amine with one of the carbonyl groups of the β-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular nucleophilic attack from the N-2 position of the pyrazole ring onto the second carbonyl group, leading to cyclization and subsequent dehydration to furnish the aromatic fused system.

Table 1: Proposed Cyclization Reaction

| Reactant | Reagent (1,3-Dielectrophile) | Proposed Product | Fused Ring System |

|---|---|---|---|

| 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine | Acetylacetone | 8-iodo-2,4-dimethyl-5,6-dihydro-4H-pyrazolo[1,5-a] nih.govnih.govdiazepine | Pyrazolo[1,5-a] nih.govnih.govdiazepine |

| 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine | Diethyl malonate | 8-iodo-4-hydroxy-2-oxo-2,4,5,6-tetrahydropyrazolo[1,5-a] nih.govnih.govdiazepin-4-one | Pyrazolo[1,5-a] nih.govnih.govdiazepine |

Such cyclization reactions provide a direct route to novel and complex heterocyclic frameworks that are otherwise challenging to synthesize. The specific conditions for these reactions, including the choice of catalyst (acidic or basic) and solvent, would require empirical optimization to achieve high yields. Analogous intramolecular cyclizations have been successfully employed to create a variety of fused heterocyclic systems from substituted pyrazoles. researchgate.net

Reactivity of the Pyrazole Heterocycle

The pyrazole ring in 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine is an aromatic system, but its reactivity is significantly influenced by the substituents at the N-1, and C-4 positions.

Electrophilic Substitution Reactions on the Pyrazole Nucleus (excluding C-4)

The pyrazole ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609), due to the presence of the two electronegative nitrogen atoms. In an unsubstituted pyrazole, the C-4 position is the most electron-rich and therefore the most susceptible to electrophilic attack. quora.com However, in the title compound, this position is already occupied by an iodine atom. Consequently, any further electrophilic substitution must occur at the C-3 or C-5 positions.

The outcome of such a reaction is governed by the combined electronic effects of the N-1 and C-4 substituents:

N-1 Propylamine Group: The alkyl group at the N-1 position is electron-donating through an inductive effect, which activates the pyrazole ring towards electrophilic attack.

C-4 Iodo Group: The iodine atom exerts a dual effect. It is deactivating through its electron-withdrawing inductive effect (-I) but also directing towards the ortho positions (C-3 and C-5) through its electron-donating resonance effect (+R).

Table 2: Effect of Substituents on Electrophilic Iodination Yield of Pyrazoles researchgate.net

| Starting Pyrazole | Substituent(s) | Electronic Effect | Yield of 4-iodo derivative (%) |

|---|---|---|---|

| Pyrazole | None | - | 57 |

| 3,5-Dimethylpyrazole | -CH3 (x2) | Activating | 86 |

| 1-Methylpyrazole | -CH3 | Activating | 5 |

| 3-Nitropyrazole | -NO2 | Deactivating | 2 |

| Pyrazole-3-carboxylic acid | -COOH | Deactivating | 30 |

This data illustrates that electron-donating groups enhance the reactivity of the pyrazole ring towards electrophiles, while electron-withdrawing groups diminish it. For 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine, the activating N-1 alkyl group would compete with the deactivating C-4 iodo group, making further substitution at C-3 or C-5 possible under appropriate conditions, for example, using stronger electrophiles or harsher reaction conditions.

Reactions at the N-H Tautomeric Positions of the Pyrazole Ring

The title compound, being substituted at the N-1 position, does not possess a hydrogen atom on the pyrazole ring and therefore cannot exhibit N-H tautomerism. However, the tautomerism of its precursor, 4-iodo-1H-pyrazole, is a critical consideration for the synthesis of the title compound itself.

4-Iodo-1H-pyrazole exists as an equilibrium mixture of two tautomers: 4-iodo-1H-pyrazole and 4-iodo-2H-pyrazole (which can also be named 5-iodo-1H-pyrazole). The position of this equilibrium can be influenced by factors such as solvent polarity and temperature. researchgate.netresearchgate.net

Alkylation of this tautomeric mixture, for instance in the reaction to introduce the 3-aminopropyl side chain, can lead to two different regioisomeric products: the N-1 substituted and the N-2 substituted pyrazole. The compound of interest is the N-1 isomer. The ratio of these isomers is highly dependent on the reaction conditions. Generally, reactions under kinetic control (e.g., using a strong base at low temperature) may favor one isomer, while reactions under thermodynamic control (e.g., higher temperatures) may favor the more stable isomer. The separation of these isomers can be challenging, making regioselective synthesis a key goal.

Therefore, while the final molecule is locked in one isomeric form, understanding the tautomeric behavior of its precursor is fundamental to developing a regioselective and efficient synthesis.

Exploration of Pyrazole Ring Opening and Rearrangement Reactions

While pyrazoles are aromatic and generally stable, the ring can undergo opening or rearrangement under specific, often energetic, conditions. Such reactions can lead to profoundly different molecular scaffolds.

A notable example of rearrangement on a related structure involves the Claisen rearrangement. In one study, 4-iodopyrazole was converted to a 4-allyloxy-1H-pyrazole derivative. Upon heating, this intermediate underwent a Claisen rearrangement to furnish a C-5 allylated pyrazole, demonstrating the mobility of substituents under thermal conditions. nih.gov

More drastic transformations involving ring opening have also been reported. For example, certain substituted pyrazoles, when converted to a transient nitrene intermediate, can initiate a cascade of reactions involving pyrazole ring opening and subsequent recyclization. nih.gov These types of reactions often require harsh conditions such as high temperatures or UV irradiation and proceed through highly reactive, short-lived intermediates. While not a common pathway for 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine under standard laboratory conditions, the potential for such transformations highlights the latent reactivity of the pyrazole core. These pathways can be exploited to access complex and unusual heterocyclic structures that are not available through conventional substitution or cyclization reactions.

Computational and Theoretical Investigations of 3 4 Iodo 1h Pyrazol 1 Yl Propan 1 Amine

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are a cornerstone in the molecular modeling of pyrazole (B372694) derivatives, offering a detailed view of their electronic architecture and energy landscapes. eurasianjournals.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the study of pyrazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, are employed to determine the optimized molecular geometry corresponding to the minimum energy state. nih.gov For 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine, these calculations would reveal precise bond lengths, bond angles, and dihedral angles.

The resulting energy landscape helps in identifying the most stable conformations of the molecule. The optimized geometry is crucial for understanding the molecule's steric and electronic properties and serves as the foundation for further computational analysis. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyrazole Ring (Based on related structures)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-N2 | 1.35 | N2-N1-C5 | 112.0 |

| N2-C3 | 1.34 | N1-N2-C3 | 105.0 |

| C3-C4 | 1.40 | N2-C3-C4 | 111.0 |

| C4-C5 | 1.38 | C3-C4-C5 | 106.0 |

| C5-N1 | 1.36 | C4-C5-N1 | 106.0 |

Note: These are typical values for a pyrazole ring and the actual values for 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine would require specific DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For pyrazole derivatives, the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack. In 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine, the HOMO is expected to be localized on the electron-rich pyrazole ring and the amine group, while the LUMO would likely be distributed across the pyrazole ring and influenced by the electron-withdrawing iodine atom.

Table 2: Conceptual HOMO-LUMO Energy Values and Gap for a Generic Pyrazole Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These values are illustrative. The actual energy gap for 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine would be determined through specific quantum chemical calculations.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among bonds. It provides a detailed understanding of charge transfer and delocalization within the molecule. For pyrazole derivatives, NBO analysis can elucidate the nature of the bonds within the pyrazole ring and the interactions between the ring and its substituents.

The study of non-covalent interactions (NCI) is crucial for understanding the stability of molecular systems, particularly in the condensed phase. The Reduced Density Gradient (RDG) is a function of the electron density and its derivatives, which allows for the visualization and characterization of NCI.

For 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine, an NCI-RDG analysis would map the regions of weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions. This would be particularly insightful for understanding potential intermolecular interactions in a biological context or in the solid state. For instance, the presence of the amine group and the pyrazole nitrogens suggests the potential for hydrogen bonding.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of molecules plays a significant role in their biological activity and physical properties. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the accessible conformations of a molecule. eurasianjournals.com

Conformational analysis, through methods like systematic grid scans or molecular dynamics simulations, can identify the low-energy conformers of the propanamine chain. These simulations would reveal the most probable dihedral angles around the C-C and C-N bonds of the linker, thereby defining the molecule's conformational landscape. The results of such an analysis are critical for understanding how the molecule might orient itself in different chemical environments. Molecular dynamics simulations further provide insight into the dynamic behavior and conformational space of pyrazole derivatives. eurasianjournals.com

Dynamic Behavior of the Pyrazole and Amine Moieties in Solution

The dynamic behavior of the pyrazole and amine moieties of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine in a solution is dictated by the interplay of intramolecular and intermolecular forces. The propyl linker connecting the pyrazole ring and the terminal amine group allows for considerable conformational flexibility. In a polar solvent like water, the primary amine group is expected to be protonated, forming a positively charged ammonium (B1175870) group. This would readily form hydrogen bonds with solvent molecules.

The pyrazole ring, being aromatic, can engage in various non-covalent interactions. The iodine atom at the 4-position introduces a region of positive electrostatic potential, known as a sigma-hole, which can participate in halogen bonding with electron-rich atoms. The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors.

Molecular dynamics simulations, a computational method that simulates the movement of atoms and molecules over time, would be instrumental in elucidating the conformational landscape of this molecule in solution. Such simulations could reveal the preferred spatial arrangements of the pyrazole and amine groups relative to each other and their dynamic interactions with the surrounding solvent molecules.

In Silico Prediction of Molecular Interactions and Binding Mechanisms

In silico methods are pivotal in modern drug discovery for predicting how a small molecule like 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine might interact with biological macromolecules and for identifying its potential molecular targets.

Molecular Docking Studies for Ligand-Target Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine, docking studies would involve computationally placing the molecule into the binding sites of various known protein targets.

The process involves scoring functions that estimate the binding affinity of the ligand for the target protein. A lower binding energy score typically indicates a more stable interaction. Key interactions that would be assessed include hydrogen bonds between the amine group and pyrazole nitrogens with amino acid residues, hydrophobic interactions involving the pyrazole ring, and potential halogen bonds from the iodine atom. For instance, studies on other pyrazole derivatives have successfully used docking to predict interactions with protein kinases. nih.gov

Table 1: Hypothetical Molecular Docking Results for 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine against Selected Kinase Targets

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase A | -8.5 | Asp184, Lys72 |

| Cyclin-Dependent Kinase 2 | -9.2 | Leu83, Glu81 |

| Vascular Endothelial Growth Factor Receptor 2 | -7.9 | Cys919, Asp1046 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not publicly available.

Virtual Screening Approaches for Identifying Potential Molecular Targets

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In the context of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine, a reverse approach, known as reverse virtual screening or target fishing, could be employed.

In this approach, the structure of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine would be screened against a database of known protein binding sites. This can help to identify potential molecular targets for the compound and suggest possible therapeutic applications. The screening process would rank potential targets based on the predicted binding affinity, providing a prioritized list for further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com To develop a QSAR model for pyrazole derivatives, a dataset of compounds with known activities against a specific target would be required.

While a specific QSAR model for 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine has not been reported, one could be developed by synthesizing and testing a series of related analogues. The model would use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to correlate with their biological activity.

Table 2: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity |

| Topological | Wiener Index | Branching and connectivity of the molecule |

A resulting QSAR equation might take a general form like:

Biological Activity = c_1 * (Descriptor_1) + c_2 * (Descriptor_2) + ... + constant

This equation could then be used to predict the activity of new, unsynthesized pyrazole derivatives and to generate hypotheses about the mechanism of action by identifying the key structural features that influence activity.

Preclinical Mechanistic Elucidation and Research Applications

Investigation of Molecular Target Engagement Mechanisms

The functional characteristics of a molecule are defined by its interactions with biological targets. For 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine, the pyrazole (B372694) ring, the propan-1-amine linker, and the iodo-substituent are all expected to contribute to its target engagement profile.

Enzyme Inhibition Mechanisms (e.g., Serine-Trapping Mechanisms)

Pyrazole derivatives have been identified as inhibitors of various enzymes, including serine proteases, kinases, and metalloproteases. mdpi.comnih.govnih.gov One notable mechanism of action for pyrazole-based compounds is the inhibition of serine proteases through a "serine-trapping" mechanism. nih.govmdpi.com In this process, the pyrazole scaffold can act as a covalent inhibitor by acylating the catalytic serine residue within the enzyme's active site. For instance, a series of 1H-pyrazol-5-amine-based compounds have been reported as potent thrombin inhibitors that function via this serine-trapping mechanism. nih.govmdpi.com

While the specific inhibitory activities of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine have not been detailed, its structural similarity to known serine protease inhibitors suggests it could potentially engage in similar mechanisms. The N-unsubstituted pyrazole ring is capable of both donating and accepting hydrogen bonds, a feature that facilitates binding within enzyme active sites. mdpi.comnih.gov The propan-1-amine side chain could also form crucial interactions with the enzyme's active site residues.

Receptor Modulation Mechanisms (e.g., Androgen Receptor Degradation)

The androgen receptor (AR) is a key driver in the progression of prostate cancer, making it a significant therapeutic target. biorxiv.orgresearchgate.net Several pyrazole-containing compounds have been developed as AR antagonists. nih.govsemanticscholar.org These compounds can modulate AR activity through various mechanisms, including direct antagonism and promoting the degradation of the AR protein.

Recent advancements have led to the development of pyrazole-based molecules that can induce the degradation of the AR, including its splice variants. biorxiv.orgresearchgate.net For example, A-ring-fused pyrazoles of dihydrotestosterone (B1667394) have been shown to downregulate AR protein levels, likely through proteasomal degradation. researchgate.net Given these precedents, 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine could potentially be explored for its ability to modulate AR signaling. The propan-1-amine moiety could be a key pharmacophore in mediating interactions that lead to receptor degradation.

Elucidation of Protein-Ligand Interaction Modes at the Molecular Level

Understanding the precise binding interactions between a ligand and its protein target is fundamental for rational drug design. Molecular docking and other computational studies are invaluable tools for this purpose. For pyrazole derivatives, these studies have revealed key interaction patterns. The pyrazole ring itself often engages in π–π stacking and hydrogen bonding with amino acid residues in the binding pocket. nih.govnih.gov

For instance, docking studies of pyrazole-based inhibitors with targets such as meprin α and β, and the PD-1/PD-L1 protein complex have highlighted the critical role of the pyrazole core in anchoring the molecule within the active site. nih.govresearchgate.netacs.org The substituents on the pyrazole ring and the attached linkers then form additional interactions that determine the compound's potency and selectivity. In the case of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine, the iodine atom at the 4-position of the pyrazole ring can form halogen bonds, which are increasingly recognized as important in protein-ligand interactions. The terminal amine group of the propyl chain can form strong hydrogen bonds and ionic interactions with acidic residues in the target protein.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

SAR studies are crucial for optimizing the potency and selectivity of a lead compound. By systematically modifying different parts of the molecule, researchers can deduce which structural features are essential for its biological activity.

Systematic Variation of Substituents on the Pyrazole Ring and Amine Linker

For a molecule like 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine, SAR studies would involve several modifications.

Pyrazole Ring Substituents: The nature and position of substituents on the pyrazole ring can significantly impact activity. For example, in a series of pyrazole-based meprin inhibitors, the introduction of different groups at the 3 and 5 positions of the pyrazole led to significant variations in inhibitory potency and selectivity. nih.gov The 4-iodo substituent in the title compound is a key feature. Replacing it with other halogens (bromo, chloro, fluoro) or with non-halogen groups would provide insight into the role of the halogen bond and steric factors.

Amine Linker: The length and nature of the linker connecting the pyrazole ring to the amine group are also critical. Varying the length of the alkyl chain (e.g., from propyl to ethyl or butyl) can alter the compound's ability to position the amine group optimally for interaction with the target. The introduction of rigidity, for example, by incorporating a cyclic structure within the linker, could also be explored. In studies of pyrazolo[4,3-c]pyridines, the attachment of an aminoalkyl chain to the N-1 position of the pyrazole significantly enhanced antiparasitic activity. acs.org

Correlation of Structural Modifications with Molecular Target Interaction Profiles

The data obtained from SAR studies are most powerful when correlated with the compound's interaction profile at the molecular level. This allows for a deeper understanding of why certain structural changes lead to enhanced or diminished activity. For example, if replacing the 4-iodo group with a smaller fluorine atom leads to a loss of activity, it could suggest that the larger iodine atom is involved in a crucial steric or halogen bonding interaction.

The following interactive table illustrates a hypothetical SAR study for a series of pyrazole derivatives based on findings for related compounds, highlighting how structural changes can influence inhibitory activity.

| Compound ID | R1 (Pyrazole Position 4) | Linker (X) | R2 (Amine) | Target A IC50 (nM) | Target B IC50 (nM) |

| 1 | I | -(CH2)3- | NH2 | 50 | >1000 |

| 2 | Br | -(CH2)3- | NH2 | 150 | >1000 |

| 3 | Cl | -(CH2)3- | NH2 | 500 | >1000 |

| 4 | F | -(CH2)3- | NH2 | 800 | >1000 |

| 5 | I | -(CH2)2- | NH2 | 200 | >1000 |

| 6 | I | -(CH2)4- | NH2 | 100 | >1000 |

| 7 | I | -(CH2)3- | NHCH3 | 80 | >1000 |

| 8 | I | -(CH2)3- | N(CH3)2 | 300 | >1000 |

This table is a hypothetical representation to illustrate SAR principles and does not represent actual experimental data for 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine.

The hypothetical data in the table suggest that a larger halogen at the R1 position is favorable for activity against Target A, and a 3-carbon linker is optimal. Furthermore, mono-methylation of the terminal amine might be tolerated, while di-methylation is detrimental.

Identification of Key Structural Elements Contributing to Specific Mechanistic Pathways

The Pyrazole Ring: The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its metabolic stability and versatile binding capabilities. nih.govspast.org This five-membered aromatic heterocycle possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the N2 atom), allowing it to form multiple, specific interactions within a protein's binding pocket. nih.gov The replacement of other rings, such as benzene (B151609) or pyrimidine, with a pyrazole scaffold has been shown to improve inhibitor potency and confer more favorable drug-like properties, such as reduced lipophilicity. nih.gov Its ability to mimic the adenine (B156593) fragment of ATP makes it particularly effective for targeting the ATP-binding sites of enzymes like protein kinases. nih.gov

The C4-Iodine Atom: The iodine atom at the 4-position of the pyrazole ring is a critical feature for establishing specific and potent molecular interactions. As the largest and most polarizable of the stable halogens, iodine is a strong halogen bond donor. ijres.org A halogen bond is a highly directional, non-covalent interaction between the electrophilic region on the halogen (termed a σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or a serine hydroxyl group in a protein. ijres.org The strength of this interaction follows the trend I > Br > Cl > F. ijres.org Studies on 4-iodopyrazole (B32481) have confirmed its capacity to form strong halogen bonds, comparable to other well-known halogen-bonding motifs. aip.orgbris.ac.uk This directed interaction can anchor the ligand in a specific orientation within the binding site, contributing significantly to binding affinity and selectivity. For this reason, 4-halopyrazoles have been described as potential "magic bullets" in biochemical structure determination. aip.orgbris.ac.uk

The N1-Propan-1-amine Side Chain: The flexible three-carbon chain terminating in a primary amine, attached at the N1 position, provides several key functions. The propyl linker offers conformational flexibility, allowing the terminal amine to orient itself optimally to interact with protein residues. nih.gov The primary amine group is basic and will be protonated at physiological pH, making it an excellent candidate for forming strong ionic interactions, or salt bridges, with negatively charged amino acid residues like aspartate and glutamate. youtube.com Furthermore, this protonated amine can act as a hydrogen bond donor. youtube.com In protein modeling, side-chain-to-backbone interactions are recognized as a dominant force in stabilizing folded structures, highlighting the importance of linkers like the propan-1-amine chain in achieving high-affinity binding. nih.gov

| Structural Element | Key Physicochemical Properties | Potential Mechanistic Contribution |

| Pyrazole Core | Aromatic; Hydrogen bond donor & acceptor; Metabolically stable | Scaffold for binding; Mimic of endogenous ligands (e.g., ATP); Anchoring within binding sites |

| C4-Iodine Atom | Strong halogen bond donor; Heavy atom | Directional halogen bonding to Lewis bases (e.g., C=O, -OH); Phasing in X-ray crystallography |

| Propan-1-amine Chain | Flexible linker; Basic (protonated at physiological pH) | Forms salt bridges with acidic residues; Hydrogen bonding; Positions pyrazole core for optimal interaction |

Applications in Chemical Biology as Research Tools

The structural features that define the mechanistic potential of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine also make it a valuable molecule for the development of research tools in chemical biology.

Development of Chemical Probes for Target Identification and Validation

A chemical probe is a small molecule used to study and manipulate a biological target. The structure of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine is well-suited for conversion into such a tool. The terminal primary amine serves as a convenient chemical handle for conjugation. It can be readily acylated or alkylated to attach reporter tags, such as fluorophores for imaging applications or biotin (B1667282) for affinity-based purification of target proteins.

Furthermore, the C-I bond on the pyrazole ring offers additional opportunities. It can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) to attach more complex functionalities or reporter groups. This provides a secondary, orthogonal site for modification, allowing for the creation of sophisticated, multi-functional probes. The inherent ability of the pyrazole scaffold to target a wide range of proteins, especially kinases, makes this compound a promising starting point for developing selective probes to identify new binding partners or validate known targets in a cellular context. nih.govnih.gov

Use as a Scaffold for Fragment-Based Drug Discovery (FBDD) Research

Fragment-Based Drug Discovery (FBDD) is a lead identification strategy that begins by screening low-molecular-weight compounds (fragments) for weak binding to a biological target. researchgate.netscispace.com Once a binding fragment is identified, it is optimized and grown into a more potent lead compound. youtube.com 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine possesses many of the ideal characteristics of a high-quality fragment or scaffold for FBDD. acs.org

Its molecular weight is low, and it contains multiple features that can drive binding affinity: the hydrogen-bonding pyrazole core, the halogen-bonding iodine, and the charged amine. The 4-iodopyrazole moiety is a particularly powerful starting point for a "fragment growing" strategy. scispace.com The iodine atom acts as a placeholder and a vector, occupying a specific sub-pocket of the target's binding site. Through crystallographic or computational analysis of its binding mode, chemists can strategically replace the iodine atom with larger, more complex chemical groups designed to make additional favorable interactions, thereby systematically increasing the compound's potency and selectivity.

Table 2: Fragment-Like Properties of the 4-Iodopyrazole Core

| Property | Value/Characteristic | FBDD Relevance |

|---|---|---|

| Molecular Weight | ~208 Da (for 4-iodopyrazole) | Fits within the typical fragment range (<250-300 Da) acs.org |

| Hydrogen Bond Donors | 1 (N-H) | Provides specific interaction points for binding |

| Hydrogen Bond Acceptors | 1 (N2) | Provides specific interaction points for binding |

| Key Interaction Feature | C4-Iodine | Enables strong, directional halogen bonding aip.orgbris.ac.uk |

| Synthetic Tractability | High | The iodine serves as a handle for synthetic elaboration ("growing") |

Integration into Compound Libraries for High-Throughput Screening in Mechanistic Studies

High-Throughput Screening (HTS) relies on large, diverse libraries of chemical compounds to identify "hits" against a biological target. The pyrazole scaffold is a frequent component of such libraries due to its proven success in drug discovery. researchgate.netnih.gov The structure of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine is an excellent seed for creating a focused compound library for HTS campaigns.

The molecule possesses multiple points of diversification. The primary amine can be reacted with a wide array of commercially available carboxylic acids, sulfonyl chlorides, or isocyanates to generate a large library of amide, sulfonamide, or urea (B33335) derivatives. Concurrently, the N1-position of the pyrazole ring, occupied here by the propanamine group, can be varied with other linkers and functional groups. This ability to easily and systematically generate hundreds or thousands of unique analogues from a common core is a hallmark of an effective library scaffold. researchgate.net Such a library, built around the 4-iodopyrazole core, would allow for a deep exploration of the structure-activity relationship (SAR) for a given target, facilitating the rapid identification of potent and selective compounds for mechanistic studies.

Future Research Directions and Methodological Innovations

Development of Novel Bioconjugation Strategies for the Compound

The presence of a primary amine and a reactive carbon-iodine bond on the 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine structure offers a dual-handle for the development of sophisticated bioconjugation strategies. Future research will likely focus on leveraging these functionalities for targeted delivery, molecular probing, and the assembly of complex biomolecular architectures.

The primary amine of the propanamine side chain provides a classical site for conjugation to biomolecules. This can be achieved through well-established methods such as amidation with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) or reaction with isothiocyanates to form stable thiourea (B124793) linkages.

However, more innovative strategies will harness the 4-iodo-pyrazole moiety. The carbon-iodine bond is an exceptionally versatile anchor for transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. nih.gov This allows the compound to be pre-functionalized with a wide array of chemical reporters, payloads, or linking groups before its subsequent attachment to a biological target via the amine handle.

Furthermore, aryl iodides are known to be susceptible to photolytic cleavage, opening the door for photo-inducible conjugation or "photoclick" chemistry. This would enable spatiotemporal control over the labeling of biomolecules in vitro and potentially in vivo. Another promising avenue involves the pyrazole (B372694) ring itself, which can act as a bifunctional chelator for radiometals when appropriately functionalized, a strategy that has been successfully employed for other pyrazolyl derivatives in the development of radiopharmaceuticals. itn.pt

| Strategy | Reactive Site | Linkage Type | Potential Application | Key Advantage |

| Amine Acylation | Propan-1-amine | Amide | Standard protein/peptide labeling | Robust and well-established chemistry |

| Thiourea Formation | Propan-1-amine | Thiourea | Labeling with fluorescent dyes | High efficiency and stability |

| Cross-Coupling | C-I bond | C-C bond | Pre-functionalization with payloads | High versatility for diversification nih.gov |

| Photo-affinity Labeling | C-I bond | Covalent | Identifying binding partners | Spatiotemporal control |

| Metal Chelation | Pyrazole Nitrogens | Coordinative | Radiometal labeling for imaging | Site-specific metal coordination itn.pt |

Advanced Spectroscopic Techniques for In Situ Mechanistic Characterization

Understanding the reaction mechanisms of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine is crucial for optimizing its synthesis and application. While standard spectroscopic methods like NMR, IR, and mass spectrometry are essential for routine characterization nih.govsemanticscholar.org, future research will benefit immensely from the application of advanced, in situ techniques to probe reaction dynamics in real time.

In situ spectroscopic methods allow for the direct observation of transient intermediates and the elucidation of complex reaction pathways without the need to isolate unstable species. For instance, studies on silver pyrazolates have successfully used in situ powder X-ray diffraction to monitor intricate solid-gas structural transformations, providing a powerful precedent for studying reactions involving the solid phase of this compound. researchgate.net

For solution-phase reactions, particularly photochemical processes involving the C-I bond or metal-catalyzed couplings, techniques such as time-resolved infrared (TR-IR) spectroscopy and transient absorption spectroscopy can provide invaluable mechanistic data. These methods can track the formation and decay of short-lived excited states and radical intermediates on timescales from picoseconds to milliseconds. Furthermore, advanced NMR techniques, such as photochemically induced dynamic nuclear polarization (photo-CIDNP), could be employed to enhance signal sensitivity and probe non-covalent interactions with biological macromolecules, a method that is gaining traction for mechanistic studies. acs.org Kinetic analysis derived from these in situ studies can help to distinguish between proposed mechanisms, such as those involving inner-sphere versus outer-sphere electron transfer in oxidation reactions. rsc.orgnih.gov

| Technique | Information Gained | Potential Application for the Compound |

| In Situ Powder X-ray Diffraction (PXRD) | Real-time structural changes in solids | Monitoring solid-state reactions or host-guest interactions researchgate.net |

| Time-Resolved IR/Raman Spectroscopy | Vibrational modes of transient species | Studying intermediates in photochemical or coupling reactions |

| Transient Absorption Spectroscopy | Electronic states of excited intermediates | Characterizing pathways of photo-induced C-I bond cleavage |

| Stopped-Flow Spectroscopy | Rapid kinetics in solution | Elucidating fast binding or catalytic steps |

| Photo-CIDNP NMR | Hyperpolarization of photo-active sites | Probing interactions with biomolecules and radical pair intermediates acs.org |

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by enabling rapid prediction of properties and reaction outcomes, thereby accelerating the design-build-test-learn cycle. For a molecule like 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine, AI/ML can be applied in several key areas.

One of the most immediate applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models. By training algorithms like artificial neural networks (ANN) or random forests on datasets of related pyrazole derivatives, it is possible to predict the biological activity of new analogues of the title compound. nih.govresearchgate.net This approach can guide synthetic efforts toward derivatives with enhanced potency or selectivity.

ML models are also becoming increasingly adept at predicting chemical reactivity. For example, algorithms can predict the regioselectivity of functionalization reactions on heterocyclic scaffolds or forecast the rate constants of reactions involving reactive species. nih.govnih.gov Such models could predict the most likely site of further substitution on the pyrazole ring or estimate the reaction kinetics of cross-coupling reactions at the C-I bond, saving significant experimental time and resources.

| ML/AI Application | Predictive Target | Example Algorithm | Potential Impact |